molecular formula C7H9BrN2O B1528627 2-((5-Bromopyridin-2-yl)oxy)ethanamine CAS No. 29450-02-0

2-((5-Bromopyridin-2-yl)oxy)ethanamine

Cat. No.: B1528627
CAS No.: 29450-02-0
M. Wt: 217.06 g/mol
InChI Key: NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromopyridin-2-yl)oxy)ethanamine is an organic compound with the molecular formula C7H9BrN2O It is a brominated derivative of pyridine, featuring an ethanamine group attached to the pyridine ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine typically involves the reaction of 5-bromopyridin-2-ol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dehalogenated ethanamine derivatives.

Scientific Research Applications

2-((5-Bromopyridin-2-yl)oxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanamine group allows for specific interactions with target molecules, influencing pathways related to signal transduction, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloropyridin-2-yl)oxy)ethanamine
  • 2-((5-Fluoropyridin-2-yl)oxy)ethanamine
  • 2-((5-Iodopyridin-2-yl)oxy)ethanamine

Uniqueness

2-((5-Bromopyridin-2-yl)oxy)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .

Biological Activity

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a brominated derivative of pyridine, characterized by its unique molecular structure that includes an ethanamine group linked through an ether bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C7H9BrN2O
  • Molecular Weight : Approximately 201.06 g/mol
  • Key Features : The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the ethanamine moiety facilitate specific interactions that can modulate biochemical pathways related to signal transduction, metabolism, and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound may have potential as a therapeutic agent against infections caused by these pathogens .

Interaction with Enzymes

The compound has been shown to interact with cytochrome P450 enzymes, indicating its possible role in metabolic processes within biological systems. This interaction may affect drug metabolism and the pharmacokinetics of other compounds .

Case Studies

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of various derivatives of pyridine, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
  • Pharmacological Investigations :
    In a pharmacological context, this compound has been explored as a potential intermediate in the synthesis of drugs targeting neurological disorders. Its ability to modulate receptor activity suggests it could play a role in developing treatments for conditions such as anxiety or depression.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the brominated pyridine structure can significantly influence biological activity. For instance, compounds with additional functional groups showed enhanced potency against specific microbial strains .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734376
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-02-0
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 4
Reactant of Route 4
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-((5-Bromopyridin-2-yl)oxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.